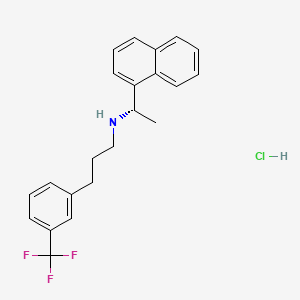
8,12-iso-iPF2α-VI-d11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,12-iso-isoprostane F2α-VI-d11 (8,12-iso-iPF2α-VI-d11) contains 11 deuterium atoms at the 16, 16/', 17, 17/', 18, 18/', 19, 19/', 20, 20, and 20 positions. It is intended for use as an internal standard for the quantification of 8,12-iso-iPF2α-VI by GC- or LC-mass spectrometry. The relative abundance of deuterium atoms incorporated into each molecule has not been determined. Cayman certifies that less that 1% of the product has no deuterium incorporation (<1% d0). Isoprostanes are non-enzymatic, non-cyclooxygenase prostanoid products of peroxidative damage to membrane lipids. Among the many isoprostane isomers, 8,12-iso-iPF2α-VI has been demonstrated to be one of the predominant isomers formed and is also present in urine as one of the major isoprostane products. 8,12-iso-iPF2α-VI-d11 is a deuterated internal standard for use in isoprostane quantitation by mass spec modalities. The compound is diastereomeric at C-5, but is otherwise an optically active, single enantiomer.
Scientific Research Applications
Alzheimer's Disease Biomarker
- Increased Levels in Alzheimer's Disease : The isoprostane 8,12-iso-iPF2α-VI has been found in elevated levels in the urine, blood, and cerebrospinal fluid of patients with Alzheimer's disease (AD). These increased levels correlate with cognitive and functional impairment, established AD biomarkers (cerebrospinal fluid tau and amyloid), and the presence of apolipoprotein E ε4 alleles, suggesting its potential as a biomarker for oxidative damage in AD (Praticò et al., 2000).
- Differentiation Between AD and Frontotemporal Dementia : Levels of 8,12-iso-iPF2α-VI were found to be significantly elevated in the brain tissues of AD patients compared to those with frontotemporal dementia (FTD) and controls. This suggests its specificity for AD over other neurodegenerative diseases (Yao et al., 2003).
Biomarker for Oxidative Stress
- In Vivo Oxidative Stress : Isoprostanes like 8,12-iso-iPF2α-VI are recognized as markers for in vivo lipid peroxidation, a process associated with oxidative stress. They have been used as indices of oxidative stress in humans due to their abundance in human urine and their stability for quantitation (Lawson et al., 1998).
properties
Product Name |
8,12-iso-iPF2α-VI-d11 |
|---|---|
Molecular Formula |
C20H23D11O5 |
Molecular Weight |
365.6 |
InChI |
InChI=1S/C20H34O5/c1-2-3-4-5-6-7-10-16-17(19(23)14-18(16)22)13-12-15(21)9-8-11-20(24)25/h6-7,12-13,15-19,21-23H,2-5,8-11,14H2,1H3,(H,24,25)/b7-6-,13-12+/t15?,16-,17+,18+,19-/m0/s1/i1D3,2D2,3D2,4D2,5D2 |
InChI Key |
RZCPXIZGLPAGEV-JVUJZTPFSA-N |
SMILES |
OC(CCCC(O)=O)/C=C/[C@@H]1[C@H](C/C=CC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])[C@H](O)C[C@@H]1O |
synonyms |
8,12-epi-iPF2α-VI-d11 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(1R,9S,10R)-5-oxo-4-(trideuteriomethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl benzoate](/img/structure/B1152088.png)